Undulatoside A

概要

説明

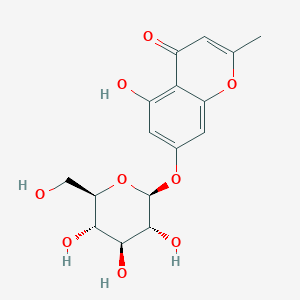

Undulatoside A is a natural product derived from plants, specifically from the species Knoxia corymbosa. It is a type of chromone glycoside, characterized by its chemical structure which includes a chromone core linked to a glucose molecule. The compound has garnered interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antibacterial, and antiviral properties .

準備方法

Synthetic Routes and Reaction Conditions

Undulatoside A is typically extracted from its plant source rather than synthesized chemically. The extraction process involves several steps:

Solvent Extraction: The plant material is soaked in a suitable solvent such as methanol or ethanol.

Filtration: The mixture is filtered to remove solid plant residues.

Concentration: The solvent is evaporated under reduced pressure to concentrate the extract.

Crystallization: The concentrated extract is subjected to crystallization to isolate this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar extraction techniques but on a larger scale. Advanced methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound .

化学反応の分析

Types of Reactions

Undulatoside A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the hydroxyl groups attached to the glucose moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

科学的研究の応用

Pharmacological Properties

Undulatoside A exhibits several notable pharmacological activities:

- Anti-inflammatory Activity : Studies have demonstrated that this compound inhibits nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages, indicating its potential for treating inflammatory diseases.

- Antioxidant Activity : The compound has shown significant radical-scavenging abilities, enhancing the activity of antioxidant enzymes and protecting cells from oxidative damage .

- Antitumor Activity : Research indicates that this compound induces apoptosis and inhibits the proliferation of cancer cells, suggesting its utility in cancer therapy.

- Antibacterial and Antiviral Effects : It disrupts bacterial cell membranes and inhibits viral replication, making it a candidate for developing new antimicrobial agents.

Cell Culture Studies

This compound has been utilized in various cell culture experiments to assess its biological effects. For instance, in studies involving THP-1 macrophages, the compound significantly reduced lipid accumulation induced by oxidized LDL, demonstrating its potential in managing atherosclerosis .

Tocolytic Activity

Research has suggested that this compound may possess tocolytic properties. In experiments using rat uterine tissues, it antagonized contractions induced by oxytocin and carbachol, indicating its potential application in preventing premature labor.

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Anti-inflammatory Mechanisms : In a study involving RAW 264.7 macrophages, this compound was shown to inhibit pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects .

- Antioxidant Mechanism : The compound's ability to scavenge free radicals was assessed through DPPH assays, revealing a strong antioxidant capacity superior to many common antioxidants like quercetin .

- Tocolytic Activity Study : Research indicated that this compound could effectively reduce uterine contractions in vitro, supporting its potential use as a tocolytic agent.

作用機序

Undulatoside A exerts its effects through multiple mechanisms:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Antitumor: It induces apoptosis and inhibits the proliferation of cancer cells.

Antibacterial and Antiviral: It disrupts the cell membrane of bacteria and inhibits viral replication

類似化合物との比較

Undulatoside A is unique among chromone glycosides due to its specific structure and biological activities. Similar compounds include:

- Noreugenin

- Drynachromoside A

- Cypellocarpin C

- Eucamalduside A

- Monnieriside A

- Cnidimol A

- Eugenin

These compounds share structural similarities but differ in their specific functional groups and biological activities .

生物活性

Undulatoside A is a chromone glycoside derived from the plant Knoxia corymbosa. This compound has attracted significant attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, antitumor, antibacterial, and antiviral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Characteristics

- Chemical Structure : this compound consists of a 5-hydroxy-2-methylchromone core linked to a β-D-glucopyranosyl moiety at the 7-hydroxy position.

- Molecular Formula : CHO

- Molecular Weight : 354.31 g/mol

This compound exerts its biological effects through various mechanisms:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and mediators. In studies with lipopolysaccharide-induced RAW 264.7 macrophages, it demonstrated significant inhibition of nitric oxide production .

- Antioxidant Properties : The compound scavenges free radicals and enhances the activity of antioxidant enzymes. Various assays, including DPPH and ABTS, have shown its capacity to neutralize oxidative stress .

- Antitumor Effects : this compound induces apoptosis and inhibits cancer cell proliferation. Research indicates that it can disrupt cell signaling pathways involved in tumor growth .

- Antibacterial and Antiviral Activity : It disrupts bacterial cell membranes and inhibits viral replication, demonstrating efficacy against several pathogens .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

-

Tocolytic Activity Study :

- Objective : To assess the tocolytic effects on rat uterine tissues.

- Findings : this compound effectively antagonized contractions induced by oxytocin and carbachol, suggesting potential applications in preventing premature labor.

-

Anti-inflammatory Effects in Macrophages :

- Objective : To evaluate its impact on nitric oxide production.

- Findings : The compound significantly reduced nitric oxide levels in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory properties.

- Antioxidant Capacity Assessment :

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other chromone glycosides but exhibits unique biological activities. The following table compares this compound with similar compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| Noreugenin | Various plants | Antioxidant, anti-inflammatory |

| Drynachromoside A | Drynaria species | Antibacterial |

| Cypellocarpin C | Cypellocarpus species | Antitumor |

| Eucamalduside A | Eucamaldus species | Antiviral |

特性

IUPAC Name |

5-hydroxy-2-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-6-2-8(18)12-9(19)3-7(4-10(12)23-6)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-17,19-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYDEEAJCDGLER-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346913 | |

| Record name | Undulatoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58108-99-9 | |

| Record name | Undulatoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58108-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Undulatoside A?

A1: this compound is a chromone glycoside. Its structure consists of a 5-hydroxy-2-methylchromone (also known as 5-hydroxy-2-methyl-4H-chromen-4-one) core with a β-D-glucopyranosyl moiety attached at the 7-hydroxy position.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C16H18O9, and its molecular weight is 354.31 g/mol.

Q3: What spectroscopic data is available for the characterization of this compound?

A3: The structure of this compound has been elucidated using various spectroscopic techniques including 1D and 2D NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared) spectroscopy [, , , ].

Q4: From what natural sources has this compound been isolated?

A4: this compound has been isolated from a variety of plant sources. These include:

- Evolvulus linarioides (Convolvulaceae family) [, ]

- Flos Helichrysum arenarium []

- Juniperus sabina L. []

- Hymenocallis littoralis (Amaryllidaceae family) []

- Dryopteris fragrans []

- Knoxia corymbosa (Rubiaceae family) []

- Pimpinella pruatjan Molk. []

- Adina pilulifera [, , ]

- Anchusa undulata subsp. hybrida []

- Pulicaria undulata []

- Tecomella undulata [, ]

Q5: What biological activities have been reported for this compound?

A5: this compound has demonstrated various biological activities in research studies, including:

- Tocolytic Activity: Studies using rat uteruses showed that this compound, as a component of Evolvulus linarioides extract, antagonized contractions induced by oxytocin and carbachol, suggesting a potential tocolytic effect [].

- Anti-inflammatory Activity: In studies using lipopolysaccharide-induced RAW 264.7 macrophages, this compound exhibited inhibitory effects on nitric oxide production, indicating potential anti-inflammatory properties [].

- Immunomodulatory Activity: Research suggests that this compound might possess immunomodulatory effects, although specific mechanisms and pathways require further investigation [].

Q6: What is the traditional medicinal use of plants containing this compound?

A6: Plants containing this compound have been traditionally used for various purposes:

- Pimpinella pruatjan Molk: Used as an aphrodisiac and in the treatment of erectile dysfunction in traditional Javanese medicine [].

- Adina pilulifera: Used in traditional Chinese medicine, although the specific applications related to this compound are not detailed in the provided abstracts [, , ].

Q7: Has this compound been investigated for its antioxidant activity?

A7: While this compound itself has not been extensively studied for its antioxidant potential in the provided research, other flavonoids isolated alongside it, such as those from Pulicaria undulata, have demonstrated superoxide anion scavenging activity []. This suggests that this compound, as a flavonoid glycoside, might also possess antioxidant properties. Further research is needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。